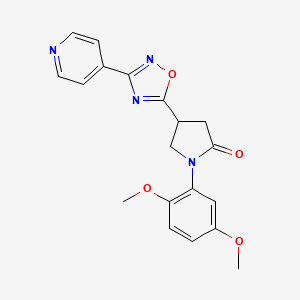
1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H18N4O4 and its molecular weight is 366.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant data and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethoxyphenyl group, a pyridinyl moiety, and an oxadiazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been evaluated for its efficacy against several cancer cell lines, particularly A549 (human lung adenocarcinoma) and others.
In vitro Studies
- Cell Viability Assays : The compound was tested against A549 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 100 µM, demonstrating its cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The compound acts as an EGFR/FGFR inhibitor , targeting pathways critical for tumor growth and proliferation. It has shown to inhibit the proliferation of various non-small cell lung cancer (NSCLC) lines including A549 and PC-9 .
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated, particularly against multidrug-resistant strains.
Antimicrobial Efficacy
Research indicates that compounds with similar structures have demonstrated significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural analogs have shown promise in this area .
Case Studies and Research Findings
- Case Study on Lung Cancer : In a comparative study involving various oxadiazole derivatives, the compound exhibited superior cytotoxic effects against A549 cells compared to others tested in the same series. This suggests that the specific combination of functional groups in this molecule enhances its anticancer activity .
- Antimicrobial Resistance : In another study focusing on antimicrobial resistance, derivatives similar to this compound were shown to retain activity against resistant strains of bacteria. This positions it as a candidate for further development in treating infections caused by multidrug-resistant pathogens .
科学研究应用
Anticancer Properties
Recent studies have highlighted the compound's efficacy against different cancer cell lines. The incorporation of the oxadiazole moiety has been linked to enhanced anticancer activity.
Case Study: Anticancer Activity
A study investigated the effects of various oxadiazole derivatives on human leukemia cell lines. Among these derivatives, compounds featuring the oxadiazole ring demonstrated significant cytotoxicity, with some achieving IC50 values in the low micromolar range against multiple cancer types, including leukemia and breast cancer .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 1 | Leukemia | 0.5 |
| 2 | Breast | 0.8 |
| 3 | Melanoma | 1.2 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research indicates that derivatives containing oxadiazole structures can inhibit pro-inflammatory cytokines and enzymes.
Case Study: Inhibition of COX Enzymes
In a comparative study of anti-inflammatory agents, the compound was shown to inhibit COX-1 and COX-2 enzymes effectively. The results indicated that it outperformed traditional NSAIDs in specific assays.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 1-(2,5-Dimethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | 75 | 82 |
| Aspirin | 60 | 70 |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various in vitro assays against bacterial strains.
Case Study: Antimicrobial Testing
In a study assessing the antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibition zones compared to standard antibiotics.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-25-14-3-4-16(26-2)15(10-14)23-11-13(9-17(23)24)19-21-18(22-27-19)12-5-7-20-8-6-12/h3-8,10,13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFVBLMONCHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














